Methyl 9-methyl-2-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
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Overview
Description
Methyl 9-methyl-2-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex heterocyclic compound It features a unique structure that includes a pyrazole ring, a thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-methyl-2-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-methyl-2-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring.
Substitution: The ester group can be substituted with other functional groups to create derivatives
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles, reduced thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidines, and ester-substituted derivatives .
Scientific Research Applications
Methyl 9-methyl-2-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 9-methyl-2-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-methyl-2-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-YL)ethyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
- This compound
Uniqueness
The uniqueness of This compound lies in its specific structure, which allows for unique interactions with biological targets. Its combination of a pyrazole ring, thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, and carboxylate ester group provides distinct chemical and biological properties .
Properties
Molecular Formula |
C17H17N7O4S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 12-methyl-4-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C17H17N7O4S/c1-8(6-22-9(2)5-11(20-22)24(26)27)14-19-15-12-10(3)13(17(25)28-4)29-16(12)18-7-23(15)21-14/h5,7-8H,6H2,1-4H3 |
InChI Key |
ATQOHEDKNPNBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C2=NN3C=NC4=C(C3=N2)C(=C(S4)C(=O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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